molecular formula C5H8N2O3 B2778625 3-Methyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 1314897-94-3

3-Methyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No. B2778625
M. Wt: 144.13
InChI Key: ZYYGFIXCFRITFC-UHFFFAOYSA-N
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Patent
US07932282B2

Procedure details

A solution of 1,1-dimethylethyl 3-methyl-2-oxo-4-imidazolidinecarboxylate (801 mg, 4 mmol) (prepared as described in step (iii) of Example 13, starting from (4S)-2-oxo-3-{[(phenylmethyl)oxy]carbonyl}-4-imidazolidinecarboxylic acid) in TFA/DCM (trifluoroacetic acid/dichloromethane) (1:2, 9 ml) was stirred at room temperature for 6 hours. The solution was evaporated, the residue was co-evaporated with toluene and dried to give crude 3-methyl-2-oxo-4-imidazolidinecarboxylic acid (assume ˜4 mmol) which was used in the next step. LC/MS [M+H]+=145.
Name
1,1-dimethylethyl 3-methyl-2-oxo-4-imidazolidinecarboxylate
Quantity
801 mg
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]([C:7]([O:9]C(C)(C)C)=[O:8])[CH2:5][NH:4][C:3]1=[O:14]>C(O)(C(F)(F)F)=O.C(Cl)Cl>[CH3:1][N:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][NH:4][C:3]1=[O:14] |f:1.2|

Inputs

Step One
Name
1,1-dimethylethyl 3-methyl-2-oxo-4-imidazolidinecarboxylate
Quantity
801 mg
Type
reactant
Smiles
CN1C(NCC1C(=O)OC(C)(C)C)=O
Name
TFA DCM
Quantity
9 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C(NCC1C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4 mmol
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.